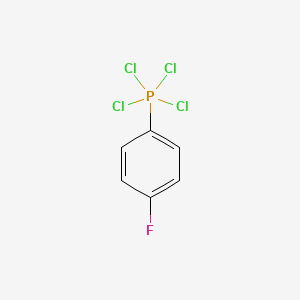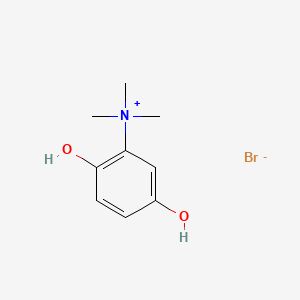
2,5-Dihydroxyphenyltrimethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydroxyphenyltrimethylammonium bromide is a quaternary ammonium compound with a phenolic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxyphenyltrimethylammonium bromide typically involves the reaction of 2,5-dihydroxybenzyl alcohol with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
2,5-Dihydroxyphenyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ion
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted ammonium compounds .
科学的研究の応用
2,5-Dihydroxyphenyltrimethylammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,5-Dihydroxyphenyltrimethylammonium bromide involves its interaction with specific molecular targets. The compound can interact with cell membranes, leading to changes in membrane permeability and function. It may also inhibit certain enzymes and disrupt cellular processes .
類似化合物との比較
Similar Compounds
- Phenyltrimethylammonium bromide
- 2,5-Dihydroxyphenacyl bromide
- Trimethylphenylammonium tribromide
Uniqueness
2,5-Dihydroxyphenyltrimethylammonium bromide is unique due to its dual phenolic groups, which confer specific chemical reactivity and biological activity. This distinguishes it from other quaternary ammonium compounds that may lack these functional groups .
特性
CAS番号 |
63977-42-4 |
|---|---|
分子式 |
C9H14BrNO2 |
分子量 |
248.12 g/mol |
IUPAC名 |
(2,5-dihydroxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C9H13NO2.BrH/c1-10(2,3)8-6-7(11)4-5-9(8)12;/h4-6H,1-3H3,(H-,11,12);1H |
InChIキー |
YSYILHQNTLENLJ-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)C1=C(C=CC(=C1)O)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


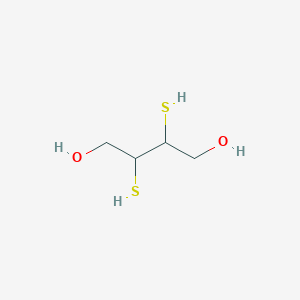

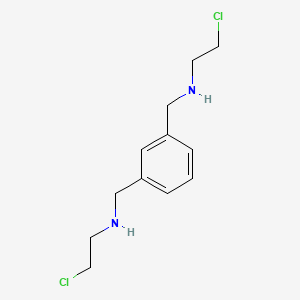
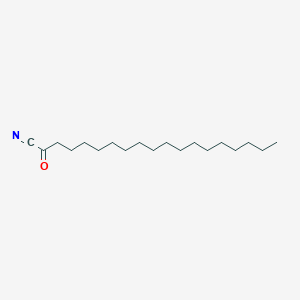
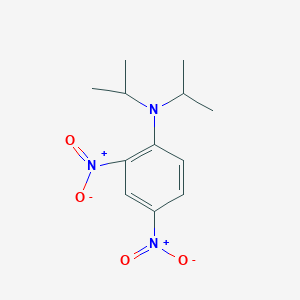
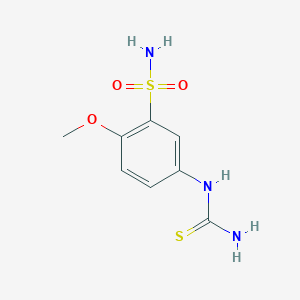
![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)

![3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14483826.png)
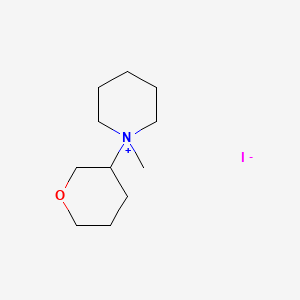
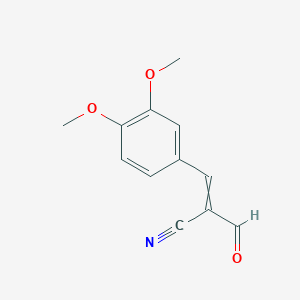
![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
